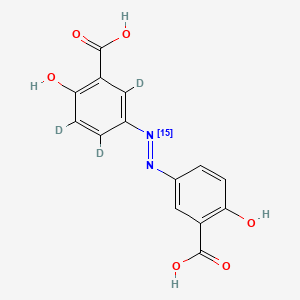
Anticancer agent 124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 124 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 124 involves multiple steps, typically starting with the preparation of a core heterocyclic structure. The synthetic route often includes:
Formation of the core structure: This step involves the cyclization of precursor molecules under specific conditions, such as using a strong acid or base as a catalyst.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer activity. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow synthesis. This method offers several advantages, including better process control, improved safety, and higher yields. Continuous flow synthesis involves the use of reactors where the reactants are continuously fed, and the product is continuously removed, allowing for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 124 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s anticancer activity .
Applications De Recherche Scientifique
Anticancer agent 124 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and imaging agents
Mécanisme D'action
The mechanism of action of Anticancer agent 124 involves multiple pathways:
Inhibition of DNA Synthesis: The compound interferes with the replication of DNA, preventing cancer cells from proliferating.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating specific signaling pathways.
Inhibition of Angiogenesis: The compound prevents the formation of new blood vessels, thereby starving the tumor of nutrients and oxygen.
Targeting Specific Proteins: This compound binds to and inhibits the activity of proteins essential for cancer cell survival and growth, such as kinases and transcription factors
Comparaison Avec Des Composés Similaires
Anticancer agent 124 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Pyrimidine Derivatives: Known for their anticancer activity, but often have different molecular targets and pathways.
Quinolone Derivatives: These compounds also exhibit anticancer properties but may have different side effect profiles and efficacy.
Carbazole Derivatives: Similar in structure but may differ in their pharmacokinetics and pharmacodynamics .
This compound stands out due to its potent activity, specific targeting mechanisms, and potential for use in combination therapies to enhance its efficacy and reduce resistance.
Propriétés
Formule moléculaire |
C26H21ClN4O3 |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
5-[[3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-3,4-dihydro-2H-chromen-6-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32) |
Clé InChI |
KPSFBIACWSYKON-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OCC(C4)C5=NC=C(N5)C6=CC=CC=C6Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)







